molecular formula C15H18BrNO4 B13039439 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B13039439
M. Wt: 356.21 g/mol
InChI Key: ZBYOMNPRKPSGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indene derivative, followed by the introduction of the tert-butoxycarbonyl-protected amino group. The final step involves the carboxylation of the intermediate compound to yield the target molecule.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while reduction and oxidation reactions can produce alcohols, ketones, or other oxidized forms.

Scientific Research Applications

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its Boc-protected amino group provides stability during synthetic transformations, while the bromine atom offers a handle for further functionalization.

Properties

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

7-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ZBYOMNPRKPSGGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.